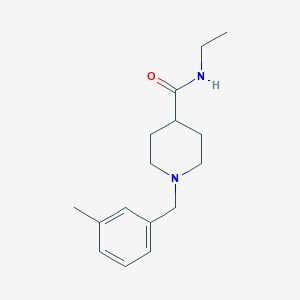![molecular formula C18H16BrClN2O3 B5067292 3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5067292.png)
3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a synthetic compound with potential therapeutic applications. It is commonly referred to as a quinazolinone derivative and has been the subject of extensive scientific research over the years.
Mécanisme D'action
The mechanism of action of 3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in disease progression. It has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-proliferative properties, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. One of the areas of research is the development of new drugs based on this compound. Another area of research is the investigation of its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential side effects.
Méthodes De Synthèse
The synthesis method of 3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone involves a series of chemical reactions. It is typically synthesized through the reaction of 2-(4-bromo-2-chlorophenoxy) ethylamine with ethyl 2-aminoacetate in the presence of a catalyst. The resulting intermediate is then reacted with 2-chloroethyl chloroformate to yield the final product.
Applications De Recherche Scientifique
3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-proliferative properties. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
3-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c19-13-5-6-17(15(20)11-13)25-10-9-24-8-7-22-12-21-16-4-2-1-3-14(16)18(22)23/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFWQLMISWZPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCOC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]propanoic acid](/img/structure/B5067209.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5067216.png)
![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5067219.png)
![5-[4-(methylsulfonyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B5067224.png)
![5-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5067236.png)

![1-bromo-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5067245.png)
![8-[2-(allyloxy)benzyl]-1-ethyl-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5067252.png)
![1-(4-methoxyphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5067262.png)
![4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}benzoic acid](/img/structure/B5067265.png)
![N-(3,5-dichlorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5067268.png)
![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(2-pyridinylmethyl)cyclohexanecarboxamide](/img/structure/B5067272.png)
![3,3-dimethyl-11-(2-thienyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5067282.png)
